molecular formula C12H18N2O4S B2543261 (3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1797691-93-0

(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2543261
CAS No.: 1797691-93-0
M. Wt: 286.35
InChI Key: HAWRNGDERSZHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an azetidine ring, an isoxazole ring, and a sulfonyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The isobutylsulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.

    Formation of the Isoxazole Ring: The isoxazole ring is synthesized through cyclization reactions involving nitrile oxides and alkenes.

    Coupling Reactions: The final step involves coupling the azetidine and isoxazole rings through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of (3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3-(Isobutylsulfonyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone: Similar structure but with a phenyl group instead of a methyl group on the isoxazole ring.

    (3-(Isobutylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone: Similar structure but with a different substitution pattern on the isoxazole ring.

Uniqueness

(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity

Biological Activity

The compound (3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic molecule that has garnered attention for its potential therapeutic applications, particularly in the treatment of muscular degradation and other related disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily revolves around its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can significantly influence cellular processes such as growth, metabolism, and apoptosis. The specific interactions of this compound with various kinases suggest potential applications in treating conditions characterized by muscle atrophy and inflammation.

1. Muscle Degradation Inhibition

Research indicates that the compound may inhibit muscle degradation, making it a candidate for treating conditions such as cachexia and muscular dystrophies. A study highlighted its efficacy in preventing diaphragm muscle fiber injury during mechanical ventilation, demonstrating improved contractility in treated subjects compared to controls .

2. Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses. It operates through the inhibition of Janus kinases (JAKs), which play a crucial role in the signaling pathways of various cytokines involved in inflammation. This mechanism could be beneficial in conditions like dry eye syndrome and other inflammatory disorders .

Case Studies

Several studies have documented the effectiveness of this compound:

  • Study on Muscle Function : In a controlled animal study, administration of this compound resulted in significant preservation of diaphragm fiber cross-sectional area (CSA) compared to saline-treated groups, indicating its protective effects on muscle tissue during stress conditions .
  • JAK Inhibition : Another investigation revealed that the compound selectively inhibits JAK2 over JAK3, which is crucial for reducing inflammatory responses without compromising immune function. This selectivity is particularly advantageous for therapeutic applications where minimizing side effects is essential .

Data Summary

Study FocusFindingsReference
Muscle DegradationInhibition of diaphragm injury; preserved muscle function under mechanical ventilation
Anti-inflammatory EffectsSelective inhibition of JAK2; reduced cytokine signaling associated with inflammation

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-8(2)7-19(16,17)10-5-14(6-10)12(15)11-4-9(3)18-13-11/h4,8,10H,5-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWRNGDERSZHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.